molecular formula C8H11BrN2O B1443920 5-Bromo-2-isobutoxypyrimidine CAS No. 1289041-19-5

5-Bromo-2-isobutoxypyrimidine

Cat. No. B1443920
M. Wt: 231.09 g/mol
InChI Key: MEIADTWPWWGKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-isobutoxypyrimidine is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol. It is used in research and development .


Synthesis Analysis

The synthesis of 5-Bromo-2-isobutoxypyrimidine or similar compounds often involves palladium-catalyzed cross-coupling reactions . For instance, 5-bromo-2-iodopyrimidine has been used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to efficiently synthesize many substituted pyrimidine compounds .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-isobutoxypyrimidine consists of a pyrimidine ring with a bromine atom and an isobutoxy group attached . The exact structure can be represented by the SMILES string CC(C)COC1=NC=C(C=N1)Br .


Chemical Reactions Analysis

5-Bromo-2-isobutoxypyrimidine can participate in various chemical reactions. For example, it can be used in selective palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs to synthesize many substituted pyrimidine compounds .


Physical And Chemical Properties Analysis

5-Bromo-2-isobutoxypyrimidine has a molecular weight of 231.09 g/mol. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Application in Medicinal Chemistry Research

  • Summary of Application: 5-Bromo-2-isobutoxypyrimidine is used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which are evaluated as potential inhibitors of the α-glucosidase enzyme .
  • Methods of Application: The synthesis of 5-bromo-2-aryl benzimidazole derivatives was carried out and characterized by different spectroscopic techniques . Molecular docking was performed on selected compounds to understand the molecular interaction with the active site of the enzyme .
  • Results: Twenty-three compounds out of twenty-five showed excellent to moderate α-glucosidase inhibitory activities. The inhibitory results were compared with the standard drug acarbose . Especially, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard .

2. Application in Molecular Sciences

  • Summary of Application: 5-Bromo-2-isobutoxypyrimidine is used in the study of electron attachment to 5-bromo-4-thiouracil (BrSU), a uracil derivative, and 5-bromo-4-thio-2′-deoxyuridine (BrSdU), with an attached deoxyribose moiety via the N-glycosidic (N1-C) bond .
  • Methods of Application: Quadrupole mass spectrometry was used to detect the anionic products of dissociative electron attachment (DEA), and the experimental results were supported by quantum chemical calculations performed at the M062X/aug-cc-pVTZ level of theory .
  • Results: BrSU predominantly captures low-energy electrons with kinetic energies near 0 eV, though the abundance of bromine anions was rather low compared to a similar experiment with bromouracil .

3. Application in Cellular Mechanisms

  • Summary of Application: The synthetic halogenated pyrimidine analog, 5-bromo-2′-deoxyuridine (BrdU), is a marker of DNA synthesis .
  • Methods of Application: This exogenous nucleoside has been used to generate important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .
  • Results: The results of this application are not specified in the source .

4. Application in Organic Synthesis

  • Summary of Application: 5-Bromo-2-isobutoxypyrimidine is used in the synthesis of 5-bromo-2-furfural .
  • Methods of Application: The bromination reaction of 2-furfural with 1-butyl-3-methylimidazolium tribromide was carried out under solvent-free conditions . This process is considered efficient and environmentally friendly .
  • Results: The reaction resulted in an excellent yield of high regioselectivity .

5. Application in Diabetes Therapy

  • Summary of Application: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 5-Bromo-2-isobutoxypyrimidine, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application: The synthesis of this compound involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
  • Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Safety And Hazards

The safety data sheet for 5-Bromo-2-isobutoxypyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. In case of inhalation, skin contact, or eye contact, appropriate first aid measures should be taken .

properties

IUPAC Name

5-bromo-2-(2-methylpropoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-6(2)5-12-8-10-3-7(9)4-11-8/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIADTWPWWGKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-isobutoxypyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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